NSC-65847

Description

Propriétés

Numéro CAS |

6949-15-1 |

|---|---|

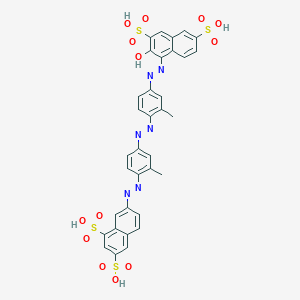

Formule moléculaire |

C34H26N6O13S4 |

Poids moléculaire |

854.9 g/mol |

Nom IUPAC |

4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H26N6O13S4/c1-18-11-22(5-9-30(18)39-36-24-4-3-20-13-26(55(45,46)47)17-31(28(20)16-24)56(48,49)50)35-38-29-10-6-23(12-19(29)2)37-40-33-27-8-7-25(54(42,43)44)14-21(27)15-32(34(33)41)57(51,52)53/h3-17,41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |

Clé InChI |

IYUCGDXZYHLGQX-UHFFFAOYSA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)N/N=C\2/C3=C(C=C(C=C3)S(=O)(=O)O)C=C(C2=O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC65847 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC-65847

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-65847 has been identified as a novel dual-action inhibitor, targeting both viral neuraminidase and neuraminidase produced by Streptococcus pneumoniae. This unique characteristic positions this compound as a potential therapeutic agent for mitigating the synergistic lethality often observed in co-infections of influenza virus and pneumococcal bacteria. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, relevant experimental protocols for its characterization, and visual representations of its activity and the experimental workflows.

Core Mechanism of Action

This compound functions as a sialidase inhibitor, targeting the neuraminidase enzymes essential for the propagation of both influenza viruses and Streptococcus pneumoniae. Neuraminidases are glycoside hydrolase enzymes that cleave sialic acid residues from glycoproteins and glycolipids.

-

Viral Neuraminidase Inhibition: In influenza viruses, neuraminidase is crucial for the release of progeny virions from the surface of infected host cells. By inhibiting this enzyme, this compound effectively traps the newly formed viruses on the cell surface, preventing their spread and halting the progression of the infection.

-

Streptococcus pneumoniae Neuraminidase Inhibition: S. pneumoniae utilizes its neuraminidases, primarily NanA and NanB, as virulence factors. These enzymes can cleave sialic acids on host respiratory tract cells, which can unmask receptors for bacterial adhesion and facilitate colonization and invasion. By inhibiting pneumococcal neuraminidase, this compound can potentially reduce bacterial adherence and mitigate the severity of secondary bacterial infections that often accompany influenza.

Research indicates that this compound exhibits a mixed-type inhibition mode against both viral and pneumococcal neuraminidases.[1] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Quantitative Data on Inhibitory Activity

| Target Enzyme | Inhibitor | Parameter | Value |

| Viral Neuraminidase | This compound | Ki | < 1.5 µM |

| Streptococcus pneumoniae Neuraminidase | This compound | Ki | < 1.5 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize neuraminidase inhibitors like this compound. These protocols are based on established methods in the field.

Enzymatic Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against purified neuraminidase.

Materials:

-

Purified recombinant viral or bacterial neuraminidase

-

This compound (or other test inhibitors)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2

-

Stop Solution: 0.1 M Glycine, pH 10.7, containing 25% ethanol

-

96-well black microtiter plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 25 µL of each inhibitor dilution. Include wells with assay buffer only as a no-inhibitor control.

-

Add 25 µL of the diluted neuraminidase enzyme solution to all wells.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of 100 µM MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound (or other test compounds)

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

-

Infection medium (serum-free medium containing TPCK-trypsin)

-

Reagents for quantifying viral replication (e.g., neuraminidase activity assay on supernatant, or immunofluorescence staining for viral antigens)

-

96-well cell culture plates

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of this compound in infection medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, assess the extent of viral replication. This can be done by:

-

Neuraminidase Activity Assay: Collecting the cell culture supernatant and performing the enzymatic assay as described in section 3.1.

-

Immunofluorescence Assay: Fixing the cells, permeabilizing them, and staining for a viral protein (e.g., nucleoprotein) using a specific primary antibody and a fluorescently labeled secondary antibody. The number of infected cells can then be quantified by microscopy or a high-content imaging system.

-

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow for Enzymatic Inhibition Assay

References

NSC-65847: A Dual Inhibitor of Viral and Bacterial Neuraminidase

NSC-65847 has been identified as a potent dual inhibitor of both viral and Streptococcus pneumoniae neuraminidases. This technical guide provides an in-depth overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Core Function: Dual Neuraminidase Inhibition

This compound functions as a novel inhibitor targeting the neuraminidase enzymes of both influenza viruses and the bacterium Streptococcus pneumoniae.[1] Neuraminidase is a critical enzyme for both pathogens. In influenza viruses, it facilitates the release of newly formed virus particles from infected cells, while in S. pneumoniae, it is considered a key virulence factor. By inhibiting both enzymes, this compound presents a promising strategy for not only treating influenza infections but also potentially mitigating secondary bacterial infections that are a common and serious complication.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified against neuraminidases from different influenza A virus strains and Streptococcus pneumoniae. The 50% inhibitory concentrations (IC50) and the inhibition constants (Ki) are summarized below. The data indicates that this compound is the most active among a series of tested diazenylaryl sulfonic acids.[2][3]

| Target Neuraminidase | IC50 (µM) | Ki (µM) |

| Influenza A/WSN/33 (H1N1) | < 1.5 | < 1.5 |

| Influenza A/Jena/5258/09 (H1N1) | < 1.5 | < 1.5 |

| Influenza A/Jena/5222/09 (H1N1) | < 1.5 | < 1.5 |

| Streptococcus pneumoniae (NanA) | < 1.5 | < 1.5 |

Mechanism of Action

Enzyme kinetics studies and nonlinear regression modeling suggest that this compound exhibits a mixed-type inhibition mode against both viral and pneumococcal neuraminidases.[4] This indicates that the inhibitor does not simply compete with the substrate for the active site but may also bind to an allosteric site on the enzyme, affecting its catalytic efficiency.

Experimental Protocols

The primary method used to determine the inhibitory activity of this compound is a fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The most commonly used substrate is 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5]

Materials:

-

Neuraminidase enzyme (from influenza virus or S. pneumoniae)

-

This compound (or other test inhibitors)

-

MUNANA substrate

-

Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

-

Stop Solution (e.g., 0.1 M Glycine in 25% Ethanol, pH 10.7)

-

Black, flat-bottom 96-well microplates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme stock to a working concentration in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted this compound solutions and the diluted enzyme. Include controls for 100% enzyme activity (enzyme without inhibitor) and background fluorescence (buffer only).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Add the stop solution to each well to terminate the reaction.

-

Fluorescence Reading: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Dual Inhibition of Viral and Bacterial Neuraminidase

Caption: Dual inhibitory action of this compound on viral and bacterial neuraminidases.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

References

- 1. NSC65847 | TargetMol [targetmol.com]

- 2. Discovery and Characterization of Diazenylaryl Sulfonic Acids as Inhibitors of Viral and Bacterial Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Helenalin: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helenalin, a sesquiterpene lactone primarily isolated from Arnica montana and Arnica chamissonis, has garnered significant scientific interest due to its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the biological activities of helenalin, with a focus on its molecular mechanisms of action, effects on key signaling pathways, and relevant experimental methodologies. Quantitative data on its cytotoxic effects are summarized, and detailed protocols for key assays are provided to facilitate further research and development. The intricate signaling pathways modulated by helenalin are visually represented through detailed diagrams to aid in the understanding of its complex biological functions.

Core Biological Activities

Helenalin's biological effects are largely attributed to its unique chemical structure, which features two reactive Michael acceptor sites: an α-methylene-γ-lactone ring and a cyclopentenone ring. These functional groups readily react with nucleophilic sulfhydryl groups of cysteine residues in various proteins, leading to the modulation of their function. This covalent modification is central to helenalin's diverse pharmacological activities.

Anti-inflammatory Activity

Helenalin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response[1]. It directly alkylates the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[2][3].

Anticancer Activity

Helenalin exhibits significant cytotoxic effects against a broad range of cancer cell lines. Its anticancer mechanisms are multi-faceted and include:

-

Inhibition of Transcription Factors: Beyond NF-κB, helenalin also inhibits the activity of other critical transcription factors involved in cancer progression, such as STAT3 (Signal Transducer and Activator of Transcription 3).

-

Induction of Apoptosis: Helenalin promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation[4][5].

-

Inhibition of Telomerase: Helenalin has been shown to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.

-

Induction of Oxidative Stress: Helenalin can induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death.

Quantitative Data: Cytotoxicity of Helenalin

The cytotoxic activity of helenalin has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure. A summary of reported IC50 values is presented in Table 1.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| T47D | Breast Cancer | 24 | 4.69 | |

| 48 | 3.67 | |||

| 72 | 2.23 | |||

| GLC4 | Lung Carcinoma | 2 | 0.44 | |

| COLO 320 | Colorectal Cancer | 2 | 1.0 | |

| DU145 | Prostate Cancer | 48 | 8 | |

| PC-3 | Prostate Cancer | 48 | 4 | |

| A2780 | Ovarian Cancer | 24 | ~1.0-2.0 |

Table 1: IC50 values of Helenalin in various cancer cell lines.

Key Signaling Pathways Modulated by Helenalin

Helenalin exerts its biological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Helenalin's primary anti-inflammatory mechanism involves the direct inhibition of the NF-κB pathway. It covalently binds to a specific cysteine residue (Cys38) on the p65 subunit, preventing the nuclear translocation of the p50/p65 heterodimer and subsequent transcription of inflammatory mediators.

STAT3 Signaling Pathway

Helenalin has been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705, which is crucial for its activation, dimerization, and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

References

- 1. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

NSC-65847: A Dual Inhibitor of Viral and Bacterial Neuraminidases

An In-depth Technical Guide on the Target Identification of NSC-65847

Introduction

This compound has been identified as a novel dual inhibitor of viral and Streptococcus pneumoniae neuraminidases.[1][2] This technical guide provides a comprehensive overview of the target identification of this compound, detailing the quantitative data, experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of infectious diseases and medicinal chemistry.

Target Identification and Quantitative Data

The primary target of this compound is neuraminidase, an enzyme crucial for the replication of influenza viruses and the virulence of Streptococcus pneumoniae.[1][2] The inhibitory activity of this compound was first identified through a virtual screening campaign aimed at discovering new inhibitors of viral neuraminidases.[1] Subsequent enzymatic assays confirmed its activity against both viral and bacterial neuraminidases.

The inhibitory potency of this compound is summarized in the tables below. The compound exhibits a mixed-type inhibition mode against both viral and pneumococcal neuraminidases.

Table 1: Inhibitory Activity of this compound against Viral and Bacterial Neuraminidases

| Target Enzyme | Virus/Bacterium Strain | IC50 (µM) | Ki (µM) |

| Neuraminidase (N1) | Influenza A/WSN/33 | < 1.5 | < 1.5 |

| Neuraminidase (N1) | Influenza A/Jena/5258/09 | < 1.5 | - |

| Neuraminidase (N2) | Influenza A/Jena/6683/09 | < 1.5 | - |

| Neuraminidase (NanA) | Streptococcus pneumoniae DSM20566 | < 1.5 | < 1.5 |

Data sourced from Hoffmann et al., 2017.

Experimental Protocols

Virtual Screening for Neuraminidase Inhibitors

The initial identification of this compound was accomplished through a virtual screening workflow. This process involved the computational screening of a large chemical library against the three-dimensional structure of the target enzyme.

Methodology:

A virtual screening campaign was performed to identify potential inhibitors of viral neuraminidases. The specific details of the chemical library, docking software, and scoring functions used in the initial discovery of this compound are proprietary to the discovering research group. However, a general workflow for such a campaign is outlined below.

-

Target Preparation: A high-resolution crystal structure of the target neuraminidase is obtained from a protein data bank. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

-

Molecular Docking: The ligand library is docked into the active site of the prepared neuraminidase structure using software such as AutoDock or Glide. The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

-

Scoring and Ranking: The binding poses of each ligand are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their predicted binding scores.

-

Hit Selection and Experimental Validation: A subset of the top-ranking compounds (hits) is selected for experimental testing to confirm their inhibitory activity.

Neuraminidase Inhibition Assay

A fluorescence-based assay is a standard method for determining the inhibitory activity of compounds against neuraminidase.

Materials:

-

Recombinant viral or bacterial neuraminidase

-

This compound (or other test compounds)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.1 M glycine in 25% ethanol, pH 10.7)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted this compound and the recombinant neuraminidase enzyme.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viral Replication Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

A549 cells (human lung adenocarcinoma cell line) or MDCK cells (Madin-Darby canine kidney cell line)

-

Influenza A virus (e.g., A/Jena/8178/09)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Trypsin (for viral activation)

-

Reagents for plaque assay (e.g., agarose, crystal violet)

Procedure:

-

Seed A549 cells in a multi-well plate and allow them to grow to a confluent monolayer.

-

Infect the cells with influenza A virus at a specific multiplicity of infection (MOI), for example, 0.1 TCID50/cell.

-

Treat the infected cells with different concentrations of this compound. A concentration of 10 µM was used in the study by Hoffmann et al.

-

Incubate the plates for a period of time (e.g., 48 hours) to allow for viral replication.

-

Harvest the supernatant from each well.

-

Determine the viral titer in the supernatant using a plaque assay. This involves serially diluting the supernatant and infecting a fresh monolayer of cells. The number of plaques (zones of cell death) is then counted to calculate the plaque-forming units per milliliter (PFU/mL).

-

Calculate the percent inhibition of viral replication for each concentration of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of neuraminidase inhibition by this compound. Neuraminidase is essential for the release of new virus particles from infected cells. By inhibiting this enzyme, this compound prevents the spread of the virus.

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Workflow: Neuraminidase Inhibition Assay

The workflow for determining the inhibitory concentration (IC50) of this compound against neuraminidase is depicted below.

References

An In-depth Technical Guide to NSC-65847: A Putative Dual Inhibitor of Viral and Streptococcal Neuraminidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-65847 is a small molecule identified as a novel dual inhibitor of viral and Streptococcus pneumoniae neuraminidase.[1] Neuraminidase is a critical enzyme for the proliferation of both influenza viruses and Streptococcus pneumoniae, making it a key target for antimicrobial drug development. This technical guide provides a comprehensive overview of the core signaling pathway—or more accurately, the mechanism of action—of this compound, aimed at researchers, scientists, and drug development professionals. This document outlines the theoretical framework for its function, detailed experimental protocols for its evaluation, and a structured presentation of the kind of quantitative data required for its characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide serves as a foundational resource for initiating research and development activities related to this compound.

Introduction to Neuraminidase Inhibition

Neuraminidase, also known as sialidase, is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. In influenza viruses, neuraminidase is essential for the release of progeny virions from infected host cells, preventing their aggregation at the cell surface and facilitating their spread. Similarly, in Streptococcus pneumoniae, a major causative agent of community-acquired pneumonia, meningitis, and otitis media, neuraminidase (specifically NanA, NanB, and NanC) plays a crucial role in host colonization. It achieves this by cleaving sialic acids from host glycoconjugates, which can expose receptors for bacterial adhesion and aid in biofilm formation. Therefore, the inhibition of neuraminidase activity is a validated strategy for combating both influenza infections and pneumococcal diseases.

This compound has been classified as a dual inhibitor, suggesting its potential as a broad-spectrum therapeutic agent capable of targeting both viral and bacterial pathogens that utilize neuraminidase for their propagation.

Mechanism of Action: The Neuraminidase Inhibition Pathway

The primary "signaling pathway" for this compound is its direct inhibition of the enzymatic activity of neuraminidase. This is a direct molecular interaction rather than a complex intracellular signaling cascade. The proposed mechanism is as follows:

-

Binding to the Active Site: this compound is predicted to bind to the active site of both viral and S. pneumoniae neuraminidase. This binding is likely competitive with the natural substrate, sialic acid.

-

Enzymatic Inhibition: By occupying the active site, this compound prevents the cleavage of terminal sialic acid residues from host cell glycoproteins and glycolipids.

-

Consequences of Inhibition:

-

For Influenza Virus: The inhibition of neuraminidase results in the aggregation of newly formed virus particles on the surface of the host cell, preventing their release and subsequent infection of other cells.

-

For Streptococcus pneumoniae: Inhibition of pneumococcal neuraminidase can interfere with the bacteria's ability to colonize host tissues, disrupt biofilm formation, and potentially reduce its virulence.

-

The following diagram illustrates the general mechanism of neuraminidase inhibition.

Caption: General mechanism of viral and pneumococcal neuraminidase inhibition by this compound.

Quantitative Data

Table 1: In Vitro Neuraminidase Inhibition

| Target Enzyme | Substrate | This compound IC50 (µM) | Positive Control (e.g., Oseltamivir) IC50 (µM) |

|---|---|---|---|

| Influenza A (H1N1) Neuraminidase | MUNANA | Data to be determined | Data to be determined |

| Influenza A (H3N2) Neuraminidase | MUNANA | Data to be determined | Data to be determined |

| Influenza B Neuraminidase | MUNANA | Data to be determined | Data to be determined |

| S. pneumoniae NanA | MUNANA | Data to be determined | Data to be determined |

| S. pneumoniae NanB | MUNANA | Data to be determined | Data to be determined |

| S. pneumoniae NanC | MUNANA | Data to be determined | Data to be determined |

Table 2: In Vitro Antiviral and Antibacterial Activity

| Assay | Cell Line / Strain | This compound EC50 (µM) | Positive Control EC50 (µM) | This compound CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|---|---|

| Plaque Reduction Assay (Influenza A/H1N1) | MDCK | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Plaque Reduction Assay (Influenza A/H3N2) | MDCK | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Biofilm Inhibition Assay (S. pneumoniae) | TIGR4 | Data to be determined | Data to be determined | N/A | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay determines the concentration of this compound required to inhibit the enzymatic activity of neuraminidase by 50% (IC50).

-

Materials:

-

Recombinant viral or bacterial neuraminidase

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

This compound

-

Positive control (e.g., Oseltamivir carboxylate)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in the assay buffer.

-

In a 96-well plate, add the diluted compounds, recombinant neuraminidase, and assay buffer.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using non-linear regression analysis.

-

Plaque Reduction Assay (Antiviral Activity)

This cell-based assay measures the ability of this compound to inhibit influenza virus replication.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Positive control (e.g., Oseltamivir)

-

Infection medium (e.g., DMEM with TPCK-trypsin)

-

Agarose overlay

-

Crystal violet solution

-

-

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound and the positive control in infection medium.

-

Infect the MDCK cell monolayers with a known titer of influenza virus for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a mixture of agarose and infection medium containing the different concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

-

Streptococcus pneumoniae Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of pneumococcal biofilms.

-

Materials:

-

Streptococcus pneumoniae strain (e.g., TIGR4)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

This compound

-

96-well polystyrene microtiter plates

-

Crystal violet solution

-

Ethanol

-

-

Procedure:

-

Grow S. pneumoniae to mid-log phase in TSB.

-

Dilute the bacterial culture and add to the wells of a 96-well plate containing serial dilutions of this compound.

-

Incubate the plate at 37°C in a 5% CO2 environment for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Stain the adherent biofilms with crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with ethanol.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition and determine the concentration of this compound that inhibits biofilm formation by 50% (IC50).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound.

Caption: Experimental workflow for the neuraminidase inhibition assay.

Caption: Experimental workflow for the antiviral plaque reduction assay.

Caption: Experimental workflow for the S. pneumoniae biofilm inhibition assay.

Conclusion and Future Directions

This compound is a promising compound identified as a dual inhibitor of viral and Streptococcus pneumoniae neuraminidase. While specific experimental data is currently lacking in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its comprehensive evaluation. Future research should focus on determining the IC50 and EC50 values of this compound against a panel of clinically relevant influenza strains and S. pneumoniae serotypes. Further studies should also investigate its in vivo efficacy and safety in appropriate animal models. The development of a dual-action inhibitor like this compound could represent a significant advancement in the treatment of respiratory infections, particularly in cases of secondary bacterial pneumonia following influenza infection.

References

NSC-65847: A Dual Inhibitor of Viral and Bacterial Neuraminidases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-65847 is a diazenylaryl sulfonic acid compound identified as a potent dual inhibitor of both viral and Streptococcus pneumoniae neuraminidases.[1] Neuraminidase is a critical enzyme for the proliferation of influenza viruses and plays a significant role in the pathogenesis of bacterial infections, particularly those caused by Streptococcus pneumoniae. The dual inhibitory action of this compound presents a promising therapeutic strategy for combating influenza infections and associated secondary bacterial complications. This document provides a comprehensive technical overview of the existing literature on this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound has been quantified against neuraminidases from both viral and bacterial sources. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against Viral and Pneumococcal Neuraminidases

| Target Enzyme | Neuraminidase Source | Inhibition Constant (Ki) | Assay Type | Reference |

| Viral Neuraminidase | Influenza A Virus (H1N1) | < 1.5 µM | Fluorescence-based | [1] |

| Pneumococcal Neuraminidase | Streptococcus pneumoniae | < 1.5 µM | Fluorescence-based | [1] |

Further research is required to determine the IC50 values of this compound against a broader range of influenza virus strains and other bacterial neuraminidases.

Experimental Protocols

The primary assay used to characterize the inhibitory activity of this compound is a fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This method quantifies the enzymatic activity of neuraminidase by measuring the fluorescence of a product released from a non-fluorescent substrate.

Principle: The assay utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

Neuraminidase enzyme (viral or bacterial)

-

This compound (or other test inhibitors)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., glycine-ethanol buffer)

-

Black, flat-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the diluted neuraminidase enzyme to wells containing either the assay buffer (control) or the different concentrations of this compound.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Add the stop solution to all wells to terminate the reaction.

-

Fluorescence Measurement: Read the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths for 4-MU (e.g., excitation ~355 nm, emission ~460 nm).

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the control. The Ki or IC50 value can then be determined by fitting the data to a suitable dose-response curve.

Signaling Pathways

The inhibition of neuraminidase by this compound is expected to disrupt key processes in both viral and bacterial pathogenesis. While the direct downstream signaling consequences of neuraminidase inhibition are still an active area of research, the following diagrams illustrate the broader pathways influenced by neuraminidase activity.

Influenza Virus Release and Host Cell Interaction

Viral neuraminidase is essential for the release of progeny virions from infected host cells. It cleaves sialic acid residues on the cell surface, preventing the aggregation of newly formed viruses and facilitating their spread. Inhibition of neuraminidase traps the virions on the cell surface, preventing their release and subsequent infection of other cells. While not a direct signaling pathway, this process is critical for viral propagation.

Streptococcus pneumoniae Biofilm Formation

In Streptococcus pneumoniae, neuraminidase (NanA) plays a crucial role in biofilm formation, a key virulence factor.[2] NanA cleaves sialic acid from host cell glycoconjugates, which can serve as a nutrient source and expose receptors for bacterial adhesion. By inhibiting NanA, this compound is hypothesized to interfere with these initial steps of colonization and biofilm development.

Conclusion

This compound is a promising dual inhibitor of viral and bacterial neuraminidases. The available data demonstrates its potent inhibitory activity in the low micromolar range. The fluorescence-based neuraminidase inhibition assay is a standard method for evaluating its efficacy. While the direct impact of this compound on specific intracellular signaling pathways requires further investigation, its ability to interfere with critical pathogenic processes such as viral release and bacterial biofilm formation underscores its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the mechanism of action and clinical utility of this compound in the context of influenza and secondary pneumococcal infections.

References

Unveiling the Anti-Cancer Potential of NSC-Class Compounds: A Technical Overview

NSC-95397: A Promising Inhibitor in Colon Cancer

NSC-95397, a quinone-based small molecule, has been identified as a potent inhibitor of dual-specificity phosphatases, with a particular focus on its activity against mitogen-activated protein kinase phosphatase-1 (MKP-1).[1] Elevated MKP-1 activity is associated with tumorigenesis and drug resistance in colon cancer, making it a compelling therapeutic target.[1]

Quantitative Efficacy Data

| Cell Line | Assay | Concentration | Effect |

| SW480 | Cell Viability | 5-20 µM | Reduced cell viability[1] |

| SW620 | Cell Viability | 5-20 µM | Reduced cell viability[1] |

| DLD-1 | Cell Viability | 5-20 µM | Reduced cell viability[1] |

| SW480 | Anchorage-Independent Growth | Not Specified | Inhibited growth |

| SW620 | Anchorage-Independent Growth | Not Specified | Inhibited growth |

| DLD-1 | Anchorage-Independent Growth | Not Specified | Inhibited growth |

Mechanism of Action

NSC-95397 exerts its anti-cancer effects through the inhibition of MKP-1, which leads to the subsequent phosphorylation and activation of the ERK1/2 signaling pathway. This activation paradoxically promotes anti-proliferative effects, including apoptosis and cell cycle arrest. The compound has been shown to upregulate the tumor suppressor p21 and downregulate cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). Furthermore, NSC-95397 induces apoptosis through a caspase-dependent mechanism, evidenced by the increased cleavage of caspases-9, -3, -7, and PARP.

Experimental Protocols

Cell Viability and Proliferation Assays: Colon cancer cell lines (SW480, SW620, DLD-1) were treated with varying concentrations of NSC-95397. Cell viability was likely assessed using standard methods such as MTT or WST-1 assays. Anchorage-independent growth, a hallmark of transformation, was evaluated by soft agar colony formation assays.

Western Blot Analysis: To elucidate the mechanism of action, whole-cell lysates from treated and untreated colon cancer cells were subjected to Western blot analysis. Key proteins and their phosphorylated forms were detected using specific antibodies to assess the activation state of signaling pathways (e.g., p-ERK1/2, ERK1/2), the expression of cell cycle regulators (e.g., p21, CDK4, CDK6), and the induction of apoptosis markers (e.g., cleaved caspases, PARP).

Signaling Pathway and Experimental Workflow

References

An In-depth Technical Guide to S-Trityl-L-cysteine (NSC-83265) and its Derivatives: Potent Inhibitors of Mitotic Kinesin Eg5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user requested information on "NSC-65847". Initial searches indicate that this compound is a neuraminidase inhibitor. However, a closely related compound identifier, NSC-83265 , corresponds to S-trityl-L-cysteine (STLC) , a well-characterized and potent inhibitor of the mitotic kinesin Eg5, with a substantial body of published research. Given the request for an in-depth guide with detailed experimental protocols and signaling pathways, this document focuses on S-trityl-L-cysteine (NSC-83265) and its derivatives, as it is the more likely subject of interest for this level of technical detail.

Executive Summary

S-trityl-L-cysteine (STLC), also known as NSC-83265, is a potent, cell-permeable, and selective allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP).[1] Eg5 is a crucial motor protein for the establishment and maintenance of the bipolar spindle during mitosis.[2] By inhibiting Eg5, STLC induces mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells. This unique mechanism of action makes STLC and its derivatives promising candidates for anticancer chemotherapy. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with STLC and its analogues.

Core Compound: S-Trityl-L-cysteine (STLC)

STLC is an organosulfur compound that has demonstrated significant antitumor activity. It functions as a reversible, tight-binding inhibitor of Eg5, leading to the formation of characteristic monoastral spindles in mitotically arrested cells.

Quantitative Biological Activity of S-Trityl-L-cysteine

The biological activity of STLC has been quantified in various in vitro and cell-based assays. The following table summarizes key inhibitory concentrations.

| Parameter | Value | Assay Conditions | Reference(s) |

| IC₅₀ (Basal ATPase Activity) | 1.0 µM | In vitro biochemical assay | |

| IC₅₀ (Microtubule-Activated ATPase Activity) | 140 nM | In vitro biochemical assay | |

| IC₅₀ (Mitotic Arrest) | 700 nM | HeLa cells | |

| Kᵢ,app (Apparent Inhibition Constant) | <150 nM | In vitro (300 mM NaCl) |

Derivatives of S-Trityl-L-cysteine

Structure-activity relationship (SAR) studies have been conducted to develop more potent analogues of STLC. Modifications to the trityl group, particularly substitutions at the para-position of one of the phenyl rings, have yielded compounds with enhanced inhibitory activity.

| Derivative Type | Kᵢ,app (in vitro) | EC₅₀ (Mitotic Arrest) | Reference(s) |

| Para-substituted phenyl analogues | ~100 nM | ~200 nM |

Mechanism of Action and Signaling Pathways

STLC exerts its anticancer effects by disrupting mitosis, which triggers downstream signaling leading to apoptosis.

Inhibition of Eg5 and Mitotic Arrest

STLC allosterically binds to the motor domain of Eg5, inhibiting its ATPase activity. This prevents Eg5 from sliding microtubules apart, which is essential for centrosome separation and the formation of a bipolar spindle. The result is cell cycle arrest in the M-phase, with cells displaying a characteristic monoastral spindle phenotype. This mitotic arrest activates the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism.

Induction of Apoptosis

Prolonged mitotic arrest induced by STLC leads to programmed cell death (apoptosis) primarily through the intrinsic pathway. This is characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize STLC and its derivatives.

Eg5 Microtubule-Activated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules to determine the inhibitory potential of compounds like STLC. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Principle: The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH by LDH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified human Eg5 motor domain

-

Taxol-stabilized microtubules

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

Coupling System: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 50 U/mL pyruvate kinase, 70 U/mL lactate dehydrogenase

-

ATP solution

-

STLC or derivative dissolved in DMSO

-

384-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare the assay buffer with the coupling system components.

-

Add STLC or the control vehicle (DMSO) to the wells of the microplate.

-

Add Eg5 and microtubules to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes at 25°C.

-

Calculate the rate of NADH consumption from the linear phase of the reaction.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with STLC.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

STLC or derivative dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of STLC or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect exposed PS. Propidium iodide is used as a vital stain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

Materials:

-

Cancer cell line

-

STLC or derivative dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with STLC as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Experimental and Drug Discovery Workflow

The discovery and characterization of Eg5 inhibitors like STLC typically follow a structured workflow.

Conclusion

S-trityl-L-cysteine (NSC-83265) is a well-validated inhibitor of the mitotic kinesin Eg5, with a clear mechanism of action that involves the induction of mitotic arrest and subsequent apoptosis in cancer cells. The availability of robust in vitro and cell-based assays has facilitated the study of STLC and the development of more potent derivatives. This technical guide provides researchers and drug development professionals with the foundational knowledge and protocols necessary to further investigate this important class of potential anticancer agents.

References

The Therapeutic Potential of Helenalin: A Technical Guide for Drug Development

Introduction

Helenalin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Arnica genus, such as Arnica montana and Arnica chamissonis.[1][2] For centuries, extracts from these plants have been utilized in traditional and folk medicine to treat minor injuries and inflammation.[1] Modern scientific investigation has revealed that helenalin possesses potent anti-inflammatory and anti-neoplastic properties, making it a compound of significant interest for therapeutic development.[1][3] Its biological activities are broad, stemming from its ability to modulate key cellular signaling pathways, primarily through the inhibition of transcription factors like NF-κB.

However, the therapeutic development of helenalin is not without its challenges. The compound exhibits notable toxicity and can induce allergic reactions, which have historically hindered its progression into clinical applications. This guide provides an in-depth technical overview of helenalin's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and explores its potential as a lead compound for future drug discovery and development.

Core Mechanisms of Action

Helenalin's therapeutic effects are attributed to its unique chemical structure, which features two reactive Michael acceptor sites: an α-methylene-γ-lactone and an α,β-unsaturated cyclopentenone ring. These electrophilic centers readily react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, leading to covalent modification and functional alteration of key signaling molecules.

Inhibition of the NF-κB Signaling Pathway

The most well-documented mechanism of helenalin is its potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central mediator of the immune and inflammatory response.

-

Direct Alkylation of p65: Unlike many nonsteroidal anti-inflammatory drugs (NSAIDs), helenalin does not inhibit the degradation of the IκB inhibitory subunit. Instead, it directly targets the p65 (RelA) subunit of the NF-κB heterodimer. Through covalent modification of cysteine 38 on p65, helenalin prevents NF-κB from binding to its cognate DNA response elements. This action effectively abrogates the transcription of numerous pro-inflammatory and pro-survival genes.

-

Induction of Autophagic Cell Death: The suppression of NF-κB p65 by helenalin is a critical step in initiating autophagic cell death in cancer cells. By down-regulating p65, helenalin treatment leads to an increase in the levels of key autophagic markers, such as Atg12 and LC3-B, and triggers the cleavage of caspases, ultimately promoting cell death.

References

Methodological & Application

Application Notes and Protocols for NSC-65847: A Dual Inhibitor of Viral and Streptococcus pneumoniae Neuraminidase

Disclaimer: Publicly available scientific literature and databases lack specific experimental protocols and quantitative data for the compound NSC-65847. The following application notes and protocols are therefore based on established methodologies for the characterization of similar dual-acting neuraminidase inhibitors. Researchers should adapt these generalized protocols for their specific experimental needs and validate their results accordingly.

Introduction

This compound has been identified as a dual inhibitor of both viral and Streptococcus pneumoniae neuraminidase. Neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates. In influenza viruses, neuraminidase is crucial for the release of progeny virions from infected host cells, making it a key target for antiviral drugs.[1][2] In bacteria such as Streptococcus pneumoniae, neuraminidases are considered virulence factors that can contribute to biofilm formation and colonization. A dual-acting inhibitor like this compound presents a promising therapeutic strategy, particularly in cases of secondary bacterial pneumonia following a viral infection.

These application notes provide a framework for researchers and drug development professionals to conduct in vitro characterization of this compound or similar neuraminidase inhibitors.

Data Presentation

Due to the absence of specific data for this compound, the following table is provided as a template for researchers to summarize their experimental findings. This structured format allows for the clear and concise presentation of quantitative data for comparative analysis.

| Target Enzyme | Virus/Bacterial Strain | Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Viral Neuraminidase | Influenza A/H1N1 | This compound | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

| Viral Neuraminidase | Influenza A/H3N2 | This compound | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

| Viral Neuraminidase | Influenza B | This compound | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

| Bacterial Neuraminidase | S. pneumoniae NanA | This compound | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

| Bacterial Neuraminidase | S. pneumoniae NanB | This compound | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

| Positive Control | e.g., Influenza A/H1N1 | e.g., Oseltamivir | Enter Data | e.g., Fluorometric MUNANA Assay | Cite Source |

Experimental Protocols

The following is a detailed protocol for a fluorometric neuraminidase inhibition assay, a standard method for evaluating the potency of neuraminidase inhibitors.[1][2] This protocol can be adapted for both viral and bacterial neuraminidases.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against viral and/or bacterial neuraminidase activity.

Materials:

-

This compound

-

Positive control inhibitor (e.g., Oseltamivir carboxylate for influenza, or a known bacterial neuraminidase inhibitor)

-

Recombinant viral or bacterial neuraminidase enzyme

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

Multichannel pipettes

-

Incubator set to 37°C

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay. Also, prepare serial dilutions of the positive control inhibitor.

-

-

Enzyme Preparation:

-

Dilute the recombinant neuraminidase enzyme in Assay Buffer to a concentration that produces a linear fluorescent signal over the course of the assay. The optimal enzyme concentration should be predetermined in a separate enzyme activity titration experiment.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Test wells: 25 µL of diluted this compound and 25 µL of diluted enzyme.

-

Positive control wells: 25 µL of diluted positive control inhibitor and 25 µL of diluted enzyme.

-

Enzyme control (100% activity) wells: 25 µL of Assay Buffer and 25 µL of diluted enzyme.

-

Blank (no enzyme) wells: 50 µL of Assay Buffer.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare the MUNANA substrate solution in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the MUNANA solution to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Stopping the Reaction:

-

Stop the enzymatic reaction by adding 100 µL of Stop Solution to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of enzyme control well) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Mandatory Visualization

Caption: Mechanism of dual neuraminidase inhibition by this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for NSC-65847 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-65847 is identified as a dual inhibitor of viral and Streptococcus pneumoniae neuraminidase. Neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates. In the context of cancer biology, the cell surface landscape of sialic acids is often dramatically altered, a phenomenon known as aberrant sialylation. These changes are implicated in tumor progression, metastasis, and immune evasion. Therefore, inhibiting neuraminidase activity presents a potential therapeutic strategy for cancer.

These application notes provide a comprehensive guide for utilizing this compound in cell culture-based assays to investigate its potential anti-cancer effects. The protocols detailed below will enable researchers to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression.

Product Information

| Product Name | This compound |

| Mechanism of Action | Neuraminidase Inhibitor |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. |

Data Presentation

While specific quantitative data for this compound's activity against various cancer cell lines is not widely available in the public domain, researchers can use the following templates to record and present their experimental findings. It is recommended to determine the optimal concentration range for each cell line empirically. Based on studies with other neuraminidase inhibitors, a starting concentration range of 1 µM to 100 µM is suggested.

Table 1: Cell Viability (IC50) Data for this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | Enter your data |

| 48 | Enter your data | |

| 72 | Enter your data | |

| e.g., A549 | 24 | Enter your data |

| 48 | Enter your data | |

| 72 | Enter your data | |

| e.g., HeLa | 24 | Enter your data |

| 48 | Enter your data | |

| 72 | Enter your data |

Table 2: Apoptosis Induction by this compound

| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| e.g., MCF-7 | Control (DMSO) | 48 | Enter your data | Enter your data |

| e.g., 10 | 48 | Enter your data | Enter your data | |

| e.g., 50 | 48 | Enter your data | Enter your data | |

| e.g., A549 | Control (DMSO) | 48 | Enter your data | Enter your data |

| e.g., 10 | 48 | Enter your data | Enter your data | |

| e.g., 50 | 48 | Enter your data | Enter your data |

Table 3: Cell Cycle Analysis of Cells Treated with this compound

| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| e.g., MCF-7 | Control (DMSO) | 24 | Enter your data | Enter your data | Enter your data |

| e.g., 25 | 24 | Enter your data | Enter your data | Enter your data | |

| e.g., 75 | 24 | Enter your data | Enter your data | Enter your data | |

| e.g., A549 | Control (DMSO) | 24 | Enter your data | Enter your data | Enter your data |

| e.g., 25 | 24 | Enter your data | Enter your data | Enter your data | |

| e.g., 75 | 24 | Enter your data | Enter your data | Enter your data |

Experimental Protocols

Preparation of this compound Stock Solution

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 854.85 g/mol , dissolve 8.55 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., determined from the MTT assay to be around the IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell culture supernatant (which may contain detached apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Visualizations

Hypothetical Signaling Pathway of this compound in Cancer Cells

Caption: Hypothetical signaling cascade affected by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in cell culture.

Application Notes and Protocols for In Vivo Studies of NSC-65847

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-65847 is identified as a dual inhibitor of viral and Streptococcus pneumoniae neuraminidase.[1][2][3][4] While in vitro data highlights its potential as an anti-infective agent, publicly available literature does not currently contain specific in vivo studies for this compound. Consequently, established dosage regimens and detailed protocols for animal models are not available for this specific compound. However, based on the standard methodologies for evaluating neuraminidase inhibitors in vivo, this document provides a generalized framework for researchers interested in conducting such studies. Additionally, a patent suggests a potential alternative mechanism of action for this compound as an inhibitor of BFL1 (BCL2A1), a pro-survival protein.[5] This opens a secondary avenue of investigation for its use in other therapeutic areas, such as oncology or inflammatory diseases.

Compound Information

| Identifier | Description |

| NSC Number | 65847 |

| Chemical Name | 4-{4-[4-(6,8-Disulfo-naphthalen-2-ylazo)-3-methyl-phenylazo]-3-methyl-phenylazo}-3-hydroxy-naphthalene-2,7-disulfonic acid |

| Primary Mechanism of Action | Dual inhibitor of viral and Streptococcus pneumoniae neuraminidase. |

| Secondary (Putative) Mechanism of Action | Inhibition of BFL1 (BCL2A1), a member of the BCL-2 family of anti-apoptotic proteins. |

| Molecular Formula | C₃₄H₂₆N₆O₁₃S₄ |

| Molecular Weight | 854.85 g/mol |

Potential In Vivo Applications

Given its dual-inhibitor status, this compound could be investigated in animal models of:

-

Influenza virus infection

-

Bacterial pneumonia caused by Streptococcus pneumoniae

-

Co-infections with influenza virus and S. pneumoniae

Based on its putative BFL1 inhibitory activity, it might also be explored in:

-

Xenograft or syngeneic models of cancers that overexpress BFL1.

-

Models of autoimmune or inflammatory diseases where neutrophil-mediated inflammation is prominent.

Generalized Protocol for In Vivo Evaluation of Neuraminidase Inhibitor Efficacy

The following is a template protocol based on common practices for evaluating neuraminidase inhibitors in rodent models. This should be adapted and optimized for this compound.

Animal Model

-

Species: BALB/c mice (6-8 weeks old) are commonly used for influenza research.

-

Housing: Animals should be housed in pathogen-free conditions with ad libitum access to food and water and allowed to acclimatize for at least one week before the experiment.

Materials

-

This compound

-

Vehicle (e.g., sterile PBS, or DMSO diluted to <10% in a suitable buffer). For nude or sensitive mice, DMSO concentration should be kept below 2%.

-

Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate).

-

Anesthetic (e.g., isoflurane).

-

Equipment for intranasal inoculation and oral gavage or intraperitoneal injection.

Experimental Procedure

-

Virus Infection:

-

Anesthetize mice lightly with isoflurane.

-

Infect mice via intranasal administration of a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 20-50 µL).

-

-

Drug Administration:

-

Route of Administration: The optimal route (oral, intraperitoneal, intravenous, or intranasal) for this compound is unknown and would need to be determined in preliminary pharmacokinetic and tolerability studies.

-

Dosing: A dose-ranging study should be performed. Based on other neuraminidase inhibitors, a starting range of 1-50 mg/kg/day could be explored.

-

Treatment Schedule: Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A common therapeutic window starts 4 hours post-infection and continues for 5-7 days.

-

-

Monitoring and Endpoints:

-

Survival: Monitor and record survival daily for 14-21 days post-infection.

-

Body Weight: Record the weight of each mouse daily as an indicator of morbidity.

-

Viral Titer: On select days post-infection (e.g., days 3 and 6), a subset of animals can be euthanized to collect lung tissue for the determination of viral titers via plaque assay or TCID₅₀ assay.

-

Histopathology: Lung tissues can be collected for histopathological analysis to assess inflammation and tissue damage.

-

Quantitative Data Presentation (Template)

The following tables represent the types of data that would be collected and analyzed in an in vivo study of this compound. The data shown are for illustrative purposes only.

Table 1: Survival Rate of Influenza-Infected Mice Treated with this compound

| Treatment Group | Dosage (mg/kg/day) | Route | Survival Rate (%) |

| Vehicle Control | - | Oral | 10 |

| Oseltamivir | 10 | Oral | 90 |

| This compound | 1 | Oral | 30 |

| This compound | 10 | Oral | 80 |

| This compound | 50 | Oral | 90 |

Table 2: Reduction in Lung Viral Titers

| Treatment Group | Dosage (mg/kg/day) | Mean Log₁₀ Viral Titer (PFU/g lung) on Day 3 Post-Infection | Fold Reduction vs. Vehicle |

| Vehicle Control | - | 6.5 | - |

| Oseltamivir | 10 | 3.2 | 2000 |

| This compound | 10 | 3.8 | 501 |

| This compound | 50 | 3.1 | 2512 |

Visualizations

Putative Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound as a BFL1 inhibitor, based on information from patent literature. BFL1 is a pro-survival protein in the BCL-2 family that sequesters pro-apoptotic proteins like NOXA, preventing apoptosis. Inhibition of BFL1 by this compound would release these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Caption: Putative signaling pathway of this compound as a BFL1 inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo efficacy study of this compound in a mouse model of influenza infection.